molecular formula C7H11NO3 B14426518 Methyl 3-(2-oxoazetidin-1-yl)propanoate CAS No. 79353-58-5

Methyl 3-(2-oxoazetidin-1-yl)propanoate

Cat. No.: B14426518
CAS No.: 79353-58-5
M. Wt: 157.17 g/mol
InChI Key: RGGKEIBJIXUMHO-UHFFFAOYSA-N
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Description

Methyl 3-(2-oxoazetidin-1-yl)propanoate is a β-lactam-containing ester with a propanoate backbone linked to a 2-oxoazetidine (azetidinone) ring. The azetidinone moiety is a four-membered lactam ring, which confers significant ring strain and reactivity, making it a critical structural motif in antibiotics and enzyme inhibitors. The compound’s ester group enhances solubility and bioavailability, while the azetidinone ring enables interactions with biological targets such as penicillin-binding proteins (PBPs) .

Properties

CAS No.

79353-58-5

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

methyl 3-(2-oxoazetidin-1-yl)propanoate

InChI

InChI=1S/C7H11NO3/c1-11-7(10)3-5-8-4-2-6(8)9/h2-5H2,1H3

InChI Key

RGGKEIBJIXUMHO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN1CCC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2-oxoazetidin-1-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of 3-bromopropanoic acid methyl ester with azetidin-2-one in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-oxoazetidin-1-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Mechanism of Action

The mechanism of action of Methyl 3-(2-oxoazetidin-1-yl)propanoate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 3-(2-oxoazetidin-1-yl)propanoate with structurally or functionally related esters and heterocyclic compounds.

Compound Name Key Features Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Reactivity
This compound 4-membered β-lactam ring, ester group C₇H₁₁NO₃ (estimated) ~173.17 (estimated) Azetidinone, methyl ester Antibiotic intermediates, enzyme inhibition
Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate Indole ring, ethyl ester substituents C₁₈H₂₃NO₄ 317.38 Indole, ethyl ester Agrochemicals, fluorescent probes
Methyl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate 5-membered pyrrolidone ring, α,β-unsaturated ester C₈H₁₁NO₃ 169.18 Pyrrolidone, conjugated ester Polymer precursors, neuroactive agents
Methyl 3-((2-amino-2-oxoethyl)sulfonyl)propanoate Sulfonyl bridge, amide group C₆H₁₁NO₅S 209.22 Sulfonyl, methyl ester Proteomics, cysteine-targeting probes
Methyl 3-(3-bromo-2-oxopiperidin-1-yl)propanoate 6-membered piperidone ring, bromine substituent C₉H₁₄BrNO₃ 280.12 Piperidone, bromine, methyl ester Halogenated drug intermediates

Key Comparative Insights:

Ring Size and Reactivity: The azetidinone ring in the target compound is more strained than 5-membered (pyrrolidone) or 6-membered (piperidone) analogs. This strain enhances reactivity, particularly in β-lactam antibiotics, where ring-opening reactions target bacterial cell wall synthesis . Pyrrolidone derivatives (e.g., ) exhibit greater conformational flexibility and stability, making them suitable for non-antibiotic applications like polymer synthesis .

Substituent Effects: Brominated piperidone () introduces halogen-mediated electronic effects, enhancing electrophilicity for nucleophilic substitution reactions in drug synthesis.

Biological Activity :

  • Indole-containing esters () are associated with agrochemical and fluorescent applications due to their planar aromatic systems and photostability.
  • The target compound’s β-lactam core is pivotal in antibiotic resistance studies, whereas unsaturated pyrrolidone esters () may interact with neuronal receptors (e.g., GABA analogs).

Synthetic Accessibility: this compound derivatives often require chiral auxiliaries or protective groups (e.g., dibenzylamino in ), complicating synthesis compared to pyrrolidone or piperidone analogs.

Research Findings and Data Tables

Table 1: Spectral and Physical Properties

Property This compound Ethyl Indole Propanoate Pyrrolidone Prop-2-enoate
IR C=O Stretch (cm⁻¹) ~1740 (ester), ~1758 (lactam) 1738 (ester), 1669 (amide) 1730 (ester), 1680 (pyrrolidone)
Optical Activity Chiral centers possible (e.g., [α]D = −99.0 in analogs ) Not reported Racemic or achiral
Solubility Moderate in polar solvents (MeOH, DMSO) Low (hydrophobic indole) High (unsaturated ester enhances polarity)

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